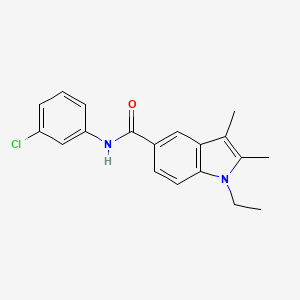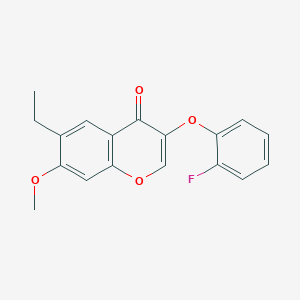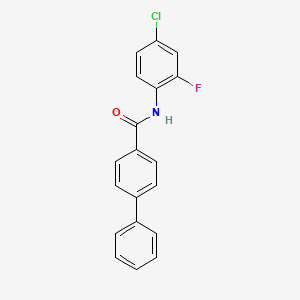
N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide, also known as WIN 55,212-2, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It was first synthesized in the mid-1990s and has since been widely used in scientific research as a tool to study the endocannabinoid system.
作用機序
N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide 55,212-2 acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors that are widely expressed throughout the body. Activation of these receptors by N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide 55,212-2 leads to a variety of downstream effects, including inhibition of adenylate cyclase, activation of mitogen-activated protein kinases, and modulation of ion channels.
Biochemical and physiological effects:
N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide 55,212-2 has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, appetite stimulation, and sedation. It has also been shown to modulate the release of various neurotransmitters, including dopamine, glutamate, and GABA.
実験室実験の利点と制限
One advantage of using N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide 55,212-2 in lab experiments is its high potency and selectivity for the cannabinoid receptors CB1 and CB2, which allows for precise modulation of the endocannabinoid system. However, one limitation of using this compound is its potential for off-target effects, as it has been shown to interact with other receptors and ion channels at high concentrations.
将来の方向性
There are several potential future directions for research on N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide 55,212-2 and other cannabinoid receptor agonists, including:
1. Development of more selective and potent agonists for the cannabinoid receptors CB1 and CB2.
2. Investigation of the therapeutic potential of cannabinoid receptor agonists in various diseases, such as chronic pain, epilepsy, and cancer.
3. Study of the effects of chronic exposure to cannabinoid receptor agonists on the endocannabinoid system and other physiological processes.
4. Development of novel drug delivery systems for cannabinoid receptor agonists, such as nanoparticles or liposomes.
5. Investigation of the potential use of cannabinoid receptor agonists as adjuvants to other drugs or therapies.
合成法
The synthesis of N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide 55,212-2 involves several steps, including the reaction of 3-chlorophenylhydrazine with 2,3-dimethyl-1,4-benzoquinone to form the corresponding hydrazone, which is then reacted with ethyl chloroformate to yield the desired carboxamide.
科学的研究の応用
N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide 55,212-2 has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological processes, including pain, inflammation, appetite, and mood regulation. It has also been used to investigate the potential therapeutic benefits of cannabinoid receptor agonists in various diseases, such as multiple sclerosis, epilepsy, and cancer.
特性
IUPAC Name |
N-(3-chlorophenyl)-1-ethyl-2,3-dimethylindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c1-4-22-13(3)12(2)17-10-14(8-9-18(17)22)19(23)21-16-7-5-6-15(20)11-16/h5-11H,4H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBJORXVFXPHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5727082.png)


![N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]-2-{[(1-phenylethylidene)amino]oxy}acetohydrazide](/img/structure/B5727097.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5727107.png)
![3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5727119.png)

![2-hydroxy-7-methyl-9-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5727129.png)
![2-(4-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5727145.png)

![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropoxyphenyl)acetamide](/img/structure/B5727161.png)

![1-benzyl-5-({[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5727190.png)
